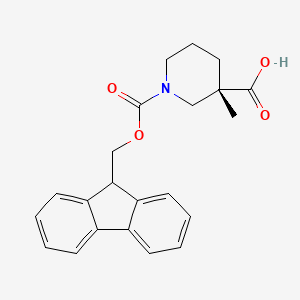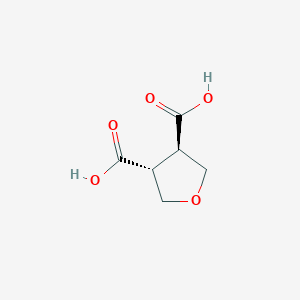
trans-Tetrahydrofuran-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Tetrahydrofuran-3,4-dicarboxylic acid: is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions of the tetrahydrofuran ring, and it exists in the trans configuration .
准备方法
Synthetic Routes and Reaction Conditions: trans-Tetrahydrofuran-3,4-dicarboxylic acid can be synthesized through organic synthesis methods. One possible synthetic route involves the cyclization of appropriate precursor compounds followed by functional group transformations to obtain the target product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced in a laboratory setting using standard organic synthesis techniques. The process typically involves the use of reagents and catalysts to facilitate the cyclization and functionalization reactions.
化学反应分析
Types of Reactions: trans-Tetrahydrofuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry: trans-Tetrahydrofuran-3,4-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of carboxylic acid groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups make it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of trans-tetrahydrofuran-3,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with carboxylic acid groups at different positions.
Tetrahydrofuran-3,4-diol: A related compound with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: trans-Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific configuration and the presence of carboxylic acid groups at the 3 and 4 positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(3R,4R)-oxolane-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAOMPZQHGTKN-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
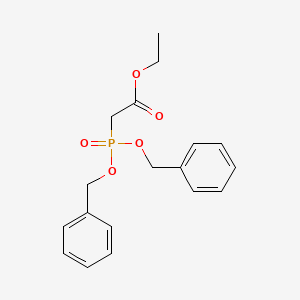
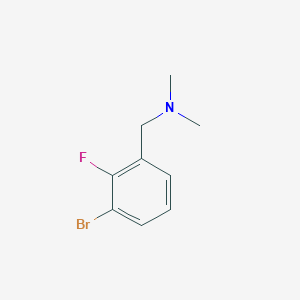
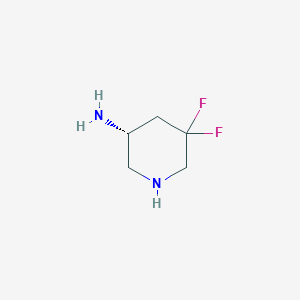
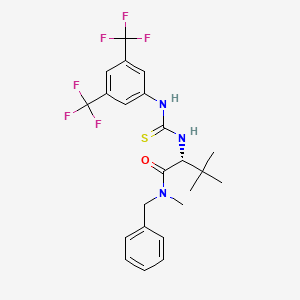
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
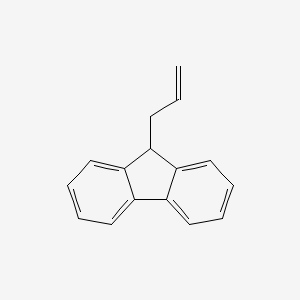
![tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
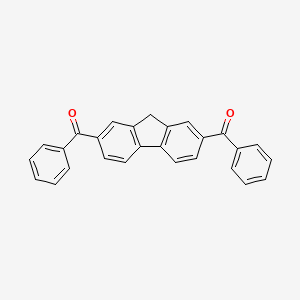
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B6307990.png)
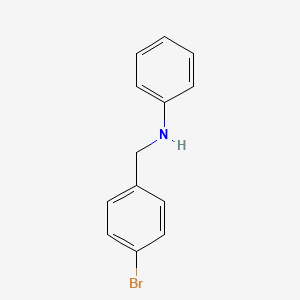

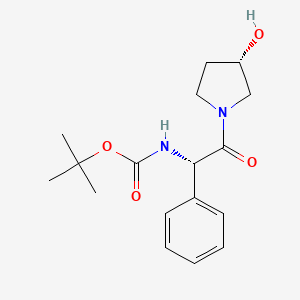
![1h-Benzo[f]indole](/img/structure/B6308010.png)
